molecular formula C11H12O2 B8727561 3,4-Dihydromethoxynaphthalen-1-one CAS No. 71767-11-8

3,4-Dihydromethoxynaphthalen-1-one

Cat. No.: B8727561
CAS No.: 71767-11-8
M. Wt: 176.21 g/mol
InChI Key: ZUKTUEOOOXEFML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dihydromethoxynaphthalen-1-one (CAS 22748-57-8, EC 245-193-4) is a substituted dihydronaphthalenone derivative featuring a methoxy group at the 3- or 4-position of the naphthalene ring. Its structure consists of a partially hydrogenated naphthalene backbone with a ketone group at position 1 and a methoxy substituent, which enhances its stability and modulates reactivity for applications in organic synthesis and pharmaceutical intermediates . The compound’s conformational flexibility and electron-donating methoxy group make it a versatile scaffold for synthesizing bioactive molecules, such as antiviral agents and antitumor compounds .

Properties

CAS No.

71767-11-8

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

2-methoxy-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C11H12O2/c1-13-10-7-6-8-4-2-3-5-9(8)11(10)12/h2-5,10H,6-7H2,1H3

InChI Key

ZUKTUEOOOXEFML-UHFFFAOYSA-N

Canonical SMILES

COC1CCC2=CC=CC=C2C1=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The table below compares 3,4-Dihydromethoxynaphthalen-1-one with structurally related dihydronaphthalenone derivatives, focusing on substituents, physicochemical properties, and applications.

Compound Name CAS Number Substituents Molecular Formula Molecular Weight Key Applications
This compound 22748-57-8 Methoxy at position 3 or 4 C₁₁H₁₂O₂ 176.21 g/mol Pharmaceutical intermediates, organic synthesis
4,4-Dimethyl-3,4-dihydro-2H-naphthalen-1-one 2979-69-3 4,4-dimethyl C₁₂H₁₄O 174.24 g/mol Polymer precursors, solvent-resistant coatings
7-Methoxy-8-methyl-3,4-dihydronaphthalen-1(2H)-one 32260-73-4 Methoxy at C7, methyl at C8 C₁₂H₁₄O₂ 190.24 g/mol Anticancer research, asymmetric synthesis
3-Methyltetral-1-one (3-methyl-3,4-dihydronaphthalen-1(2H)-one) Not provided Methyl at C3 C₁₁H₁₂O 160.21 g/mol Key intermediate for HIV antivirals, BINOL derivatives
5-Bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one Not provided Bromo at C5, methoxy at C6 C₁₁H₁₁BrO₂ 255.11 g/mol Halogenated intermediates for cross-coupling reactions
3,4-Dihydroxy-3,4-dihydronaphthalen-1(2H)-one 1220891-22-4 Hydroxyl groups at C3 and C4 C₁₀H₁₀O₃ 178.18 g/mol Antioxidant studies, natural product analogs

Key Differences and Research Findings

Substituent Effects on Reactivity Methoxy vs. Hydroxyl Groups: Methoxy-substituted derivatives (e.g., this compound) exhibit greater stability under alkaline conditions compared to hydroxylated analogs (e.g., 3,4-Dihydroxy-3,4-dihydronaphthalen-1(2H)-one), which are prone to oxidation . Halogenation: Brominated derivatives like 5-Bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one enable Suzuki-Miyaura cross-coupling reactions, a feature absent in non-halogenated analogs .

Synthetic Methodologies Alkaline Condensation: this compound and its analogs are often synthesized via condensation of aldehydes with dihydronaphthalenones in methanol under alkaline conditions (e.g., para-anisaldehyde + 4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one) . Catalytic Asymmetric Synthesis: Advanced methods, such as Pd/tBu PHOX-catalyzed reactions, achieve high enantioselectivity (86% ee) for derivatives like 2-allyl-2-benzyl-3,4-dihydronaphthalen-1(2H)-one .

Applications in Pharmaceuticals Antiviral Agents: 3-Methyltetral-1-one derivatives serve as precursors to 2-(naphth-2-yl)acetic acids, which show activity against HIV .

Physicochemical Properties

  • Solubility : Methoxy groups enhance lipid solubility compared to hydroxylated or brominated analogs, improving bioavailability in drug design .
  • Thermal Stability : 4,4-Dimethyl derivatives exhibit higher thermal stability due to steric hindrance, making them suitable for industrial applications .

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